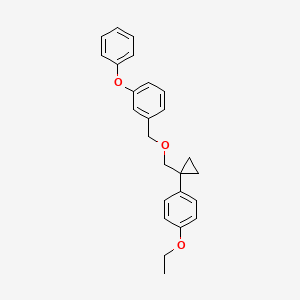
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with various functional groups, including ethoxyphenyl, cyclopropyl, methoxy, and phenoxy groups. The presence of these diverse substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-ethoxyphenylcyclopropane: This can be achieved through the cyclopropanation of 4-ethoxyphenyl derivatives using reagents such as diazomethane or Simmons-Smith reagents.
Methoxymethylation: The cyclopropyl intermediate is then subjected to methoxymethylation using formaldehyde and methanol in the presence of an acid catalyst.
Phenoxylation: Finally, the methoxymethylated product is reacted with phenol under basic conditions to introduce the phenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring or other unsaturated groups.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated benzene derivatives
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene
Applications De Recherche Scientifique
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of multiple functional groups allows it to engage in diverse interactions, influencing its activity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-ethenyl-4-methoxy-: Similar in structure but with an ethenyl group instead of the cyclopropyl group.
Benzene, 1-methoxy-4-methyl-: Contains a methoxy and methyl group, lacking the cyclopropyl and phenoxy groups.
Benzene, 1-ethoxy-4-methyl-: Features an ethoxy and methyl group, differing in the substitution pattern.
Uniqueness
Benzene, 1-(((1-(4-ethoxyphenyl)cyclopropyl)methoxy)methyl)-3-phenoxy- is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of the cyclopropyl group adds strain and reactivity, while the phenoxy and ethoxy groups contribute to its aromaticity and potential biological activity.
Propriétés
Numéro CAS |
88934-59-2 |
|---|---|
Formule moléculaire |
C25H26O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1-ethoxy-4-[1-[(3-phenoxyphenyl)methoxymethyl]cyclopropyl]benzene |
InChI |
InChI=1S/C25H26O3/c1-2-27-22-13-11-21(12-14-22)25(15-16-25)19-26-18-20-7-6-10-24(17-20)28-23-8-4-3-5-9-23/h3-14,17H,2,15-16,18-19H2,1H3 |
Clé InChI |
YJAIEOAUIZKUAA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2(CC2)COCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


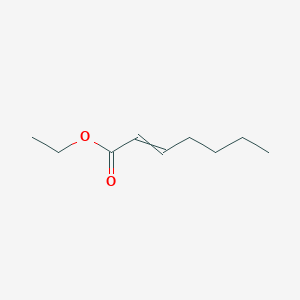
![1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14162569.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(3-methoxy-p ropyl)-amine](/img/structure/B14162591.png)
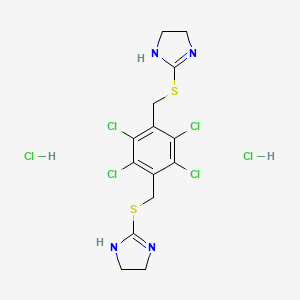

![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
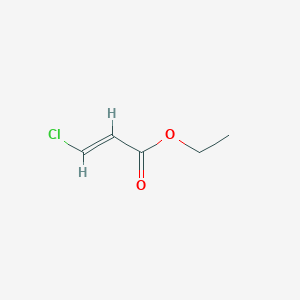
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
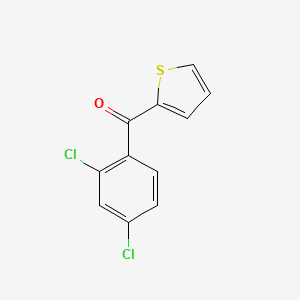
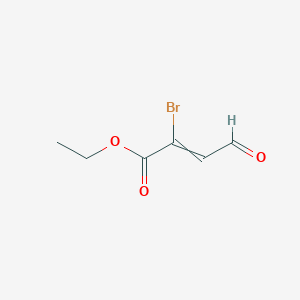
![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
